Beta-D-Glucose

Description

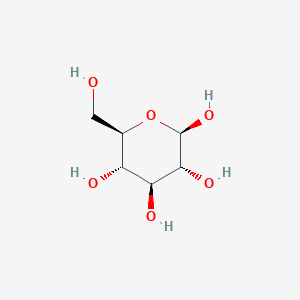

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-VFUOTHLCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26874-89-5 | |

| Record name | β-D-Glucopyranose, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26874-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70883403 | |

| Record name | beta-D-Glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystalline powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | beta-D-Glucose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20324 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | D-Glucose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000122 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1200.0 mg/mL | |

| Record name | Beta-D-Glucose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02379 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Glucose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000122 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

492-61-5, 50-99-7, 133947-06-5, 9010-72-4, 9001-37-0 | |

| Record name | β-D-Glucose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=492-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-D-Glucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Beta-D-Glucose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02379 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | dextrose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759603 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-methyl-, polymer with diethenylbenzene, ethenylbenzene, ethenylethylbenzene and methyl 2-methyl-2-propenoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | .beta.-D-Glucopyranose | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zymosans | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | beta-D-Glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxidase, glucose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.625 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | β-D-glucose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.052 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Zymosans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.737 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-D-GLUCOPYRANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4R00M814D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-Glucose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000122 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

146 - 150 °C | |

| Record name | Beta-D-Glucose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02379 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Glucose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000122 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Precise Chemical Structure of Beta-D-Glucose

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-D-Glucose (β-D-glucose) is a cornerstone of biological energy and structure, whose precise chemical architecture dictates its function. This guide provides a comprehensive analysis of its structure, moving from its fundamental molecular formula to its nuanced three-dimensional conformation. We will explore the critical stereochemical features, particularly the β-configuration at the anomeric carbon, and detail the experimental methodologies, such as NMR spectroscopy and X-ray crystallography, used to validate this structure. Furthermore, we will elucidate why this specific conformation is the most stable aldohexose and how its structure is paramount to the formation of vital biopolymers like cellulose and lactose, thereby underscoring its profound biological significance.

Introduction: The Biological Primacy of this compound

Glucose, a simple sugar with the molecular formula C₆H₁₂O₆, is the most abundant monosaccharide in nature.[1] It serves as the principal energy source for cellular respiration in nearly all organisms and as a fundamental building block for more complex carbohydrates.[2] The "D" designation refers to the stereochemistry at carbon 5 (C5), while the "Beta" (β) designation specifies the orientation of the hydroxyl group on the anomeric carbon (C1). This specific isomer, β-D-glucose, is not just one of many; its unique structure confers a high degree of stability and dictates its role in forming some of the most important structural and functional polysaccharides.[3][4] Understanding its precise chemical structure is therefore essential for fields ranging from biochemistry and drug design to materials science.

Fundamental Molecular Structure

The structure of glucose can be represented in several ways, each revealing different aspects of its chemistry.

Fischer Projection: The Linear Form

In its open-chain form, D-glucose is an aldohexose with four chiral centers (C2, C3, C4, C5). The Fischer projection depicts this linear structure, where the "D" configuration is defined by the hydroxyl (-OH) group on the highest-numbered chiral carbon (C5) being on the right side.

Haworth Projection: The Cyclic Pyranose Ring

In aqueous solutions, glucose predominantly exists in a cyclic form.[5] An intramolecular reaction occurs where the hydroxyl group on C5 acts as a nucleophile, attacking the electrophilic carbonyl carbon (C1). This forms a stable six-membered ring called a pyranose, a cyclic hemiacetal.[6] This cyclization creates a new stereocenter at C1, known as the anomeric carbon .[7]

The orientation of the newly formed -OH group on the anomeric carbon determines whether the isomer is alpha (α) or beta (β).[8]

-

Alpha (α)-D-Glucose: The anomeric -OH group is on the opposite side of the ring from the -CH₂OH group (C6). In a standard Haworth projection, this means the -OH at C1 points down.

-

Beta (β)-D-Glucose: The anomeric -OH group is on the same side of the ring as the -CH₂OH group (C6).[1] In a Haworth projection, this means the -OH at C1 points up.[9]

This seemingly minor difference has profound consequences for the molecule's physical properties and biological roles. In solution, the α and β anomers can interconvert through a process called mutarotation , eventually reaching an equilibrium mixture that, for glucose, favors the β form (approximately 64% β to 36% α).[10]

Conformational Analysis: The Stability of the Chair Conformation

While the Haworth projection is useful for visualizing the cyclic structure, it is a simplified, planar representation.[11] In reality, the pyranose ring adopts a non-planar, three-dimensional chair conformation to minimize angular and steric strain, much like cyclohexane.[12]

In a chair conformation, substituents on each carbon can occupy one of two positions:

-

Axial: Bonds are parallel to the central axis of the ring, pointing straight up or down.[13]

-

Equatorial: Bonds point out from the "equator" of the ring.[13]

The key to the exceptional stability of β-D-glucose lies in its chair conformation. In β-D-glucose, all five of its non-hydrogen substituents (the four -OH groups and the -CH₂OH group) can occupy the more sterically favorable equatorial positions .[3][4] Bulky groups in equatorial positions are further away from other groups, minimizing steric hindrance.[14] In contrast, the α-D-glucose anomer must place its C1 hydroxyl group in an axial position, introducing steric strain.[4] This all-equatorial arrangement makes β-D-glucose the most stable and, consequently, the most abundant aldohexose in nature.[3]

Quantitative Structural Elucidation: Experimental Methodologies

The precise structure of β-D-glucose has been confirmed through rigorous experimental techniques. These protocols provide the empirical data that grounds our theoretical understanding.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules in solution. For glucose, ¹H and ¹³C NMR can definitively distinguish between the α and β anomers and confirm the chair conformation.

Causality: The chemical environment of each proton and carbon nucleus influences its resonance frequency (chemical shift) and its interaction with neighboring nuclei (coupling constant). The anomeric proton (H1) is particularly diagnostic. In β-D-glucose, H1 is in an axial position, leading to a larger coupling constant with the adjacent axial proton on C2 compared to the equatorial H1 in α-D-glucose.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve a pure sample of β-D-glucose in a suitable deuterated solvent, such as deuterium oxide (D₂O).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer. For more detailed structural analysis, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are performed to assign all proton and carbon signals.

-

Spectral Analysis:

-

Identify the Anomeric Proton: The H1 signal is typically found downfield (higher ppm) due to being attached to two oxygen atoms.

-

Measure Coupling Constants (J-values): For β-D-glucose, the coupling constant between H1 and H2 (³J_H1,H2) will be large (~8 Hz), indicative of a trans-diaxial relationship. For α-D-glucose, this coupling is smaller (~3-4 Hz) due to an axial-equatorial relationship.

-

Confirm Chair Conformation: The large coupling constants observed throughout the ring for adjacent axial protons are consistent only with the chair conformation.

-

Protocol 2: X-ray Crystallography

X-ray crystallography provides the most precise data on the three-dimensional structure of a molecule in its solid, crystalline state, including exact bond lengths and angles.

Causality: When a beam of X-rays is directed at a well-ordered crystal, the X-rays are diffracted by the electrons in the molecule. The resulting diffraction pattern can be mathematically analyzed to generate a three-dimensional electron density map, from which the positions of individual atoms can be determined.

Step-by-Step Methodology:

-

Crystallization: Grow a single, high-quality crystal of β-D-glucose. This is often the most challenging step. β-D-glucose can be crystallized from a hot, saturated aqueous solution.[15]

-

Data Collection: Mount the crystal on a goniometer and place it in an X-ray diffractometer. The crystal is rotated while being irradiated with a monochromatic X-ray beam, and the diffraction data are collected on a detector.

-

Structure Solution and Refinement:

-

The diffraction pattern is processed to determine the unit cell dimensions and space group.[16]

-

Computational methods are used to solve the "phase problem" and generate an initial electron density map.

-

An atomic model is built into the map and refined against the experimental data to yield the final structure with high precision.[16]

-

Data Presentation: Quantitative Structural Parameters

Data from X-ray crystallography provides the precise bond lengths and angles for β-D-glucose.

| Parameter | Value (Å or °) | Source |

| Bond Lengths (Å) | ||

| C1-O5 | 1.43 | [17][18] |

| C5-O5 | 1.44 | [17][18] |

| C-C (average) | 1.52 - 1.54 | [16][17] |

| C-O (average) | 1.42 - 1.43 | [16][17] |

| **Bond Angles (°) ** | ||

| C5-O5-C1 | 113° | [16] |

| O-C-O (anomeric) | ~111° | [17][18] |

| C-C-C (ring) | ~109.5° - 112° | [16][17] |

Note: Values are averaged and approximate, derived from crystallographic data which may vary slightly between studies.

Visualization: Workflow for Structural Determination

The following diagram outlines the logical flow for elucidating the structure of β-D-glucose.

Caption: Experimental workflow for β-D-Glucose structure elucidation.

Biological Significance of the Beta-Configuration

The specific orientation of the anomeric hydroxyl group in β-D-glucose is not a trivial detail; it is fundamental to the structure and function of major biological polymers.

Cellulose: The Structural Backbone of Plants

Cellulose is the most abundant organic polymer on Earth, providing rigidity to plant cell walls.[19] It is a linear polysaccharide composed of thousands of β-D-glucose units linked by β-1,4-glycosidic bonds .[8][19]

The formation of this bond requires the C1 hydroxyl of one β-glucose molecule to link to the C4 hydroxyl of another. Because of the β-configuration, each successive glucose monomer must be rotated 180 degrees relative to the one before it.[20] This rotation results in a long, straight, and unbranched chain.[19] Multiple cellulose chains can then align parallel to each other, forming extensive hydrogen bonds between them. This intermolecular hydrogen bonding creates strong, insoluble microfibrils, which are ideal for a structural role.[21]

Caption: Polymerization of β-D-Glucose into cellulose.

Lactose: The Sugar of Milk

Lactose is a disaccharide found in milk, composed of one molecule of galactose and one molecule of glucose. The linkage is a β-1,4-glycosidic bond between the C1 of β-D-galactose and the C4 of D-glucose.[22] The enzyme responsible, lactose synthase , specifically requires the β-anomer of galactose and forms this characteristic beta linkage.[23][24] The ability of enzymes to distinguish between α and β anomers highlights the stereospecificity of biological systems. Human infants produce the enzyme lactase to hydrolyze this β-glycosidic bond, whereas many adults lose this ability, leading to lactose intolerance.

Conclusion

The chemical structure of this compound is defined by its C₆H₁₂O₆ formula, its D-configuration at C5, and critically, the equatorial orientation of the hydroxyl group at the anomeric C1 carbon in its stable chair conformation. This specific arrangement minimizes steric hindrance, making it the most stable aldohexose. This stability and precise stereochemistry are not mere chemical curiosities; they are the deterministic factors behind the formation of essential biopolymers like cellulose and lactose. The rigorous validation of this structure through techniques like NMR and X-ray crystallography provides a solid foundation for understanding its central role in biochemistry and for its application in drug development and biotechnology.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Wikipedia. (2026). Glucose.

- LND College, Motihari. (n.d.). Structure, Classification, and Functions of Carbohydrates.

- Master Organic Chemistry. (2018). The Haworth Projection.

- Chemistry LibreTexts. (2025). Cyclic Structures of Monosaccharides - Anomers.

- StudySmarter. (2023). D Glucose Structure: Alpha and Beta Rings.

- Chemistry LibreTexts. (2023). Anomeric Forms of Glucose.

- Ciesielski, W., Girek, T., Koloczek, H., & Tomasik, P. (2022). Bond lengths [Ǻ] in the α-and β-D-glucose molecules depending on the applied SMF flux density [AFU]. ResearchGate.

- YouTube. (2022). Why is β-D-glucopyranose more stable than α-form.

- Chemistry LibreTexts. (2022). Axial and Equatorial Bonds in Cyclohexane.

- Wikipedia. (2026). Lactose synthase.

- Wikipedia. (2026). Cellulose.

- Save My Exams. (2025). Cellulose (Cambridge (CIE) A Level Biology): Revision Note.

- Chemistry Stack Exchange. (2012). Which conformer of beta D-glucose is more stable?.

- IUCr Journals. (n.d.). The Crystal and Molecular Structure of fl-D-Glucose.

- YouTube. (2018). Carbohydrates - Haworth & Fischer Projections With Chair Conformations.

- SMPDB. (2013). Lactose Synthesis.

- Study.com. (n.d.). Anomeric Carbon | Definition & Effect.

- OpenStax. (2023). Axial and Equatorial Bonds in Cyclohexane.

- Wikipedia. (2026). Anomer.

- Chemistry Stack Exchange. (2013). What's the difference between alpha-glucose and beta-glucose?.

- Master Organic Chemistry. (2014). Substituted Cyclohexanes: Axial Vs Equatorial.

- ResearchGate. (n.d.). Chemical structure of cellulose made up of β-1,4 glycosidic bond.

- Araujo-Andrade, C., Ruiz, F., Martinez, J.R., & Terrones, H. (2005). Bond distances in A ˚ between atoms of glucose molecule for both glucose anomers. ResearchGate.

- NCBI. (n.d.). Essentials of Glycobiology.

- YouTube. (2020). Axial and Equatorial Positions on Cyclohexane.

- Chemistry LibreTexts. (2024). Starch and Cellulose.

- Reddit. (2021). How to Identify anomeric carbons?.

- YouTube. (2021). Chair Conformation of Glucose.

- PubMed. (2001). Crystal structure of lactose synthase reveals a large conformational change in its catalytic component, the beta1,4-galactosyltransferase-I.

- NIST. (n.d.). β-D-Glucopyranose.

- YouTube. (2017). Identifying anomeric carbons in sugars.

- Taylor & Francis. (n.d.). Lactose synthase – Knowledge and References.

- YouTube. (2025). Easy trick to draw Haworth structure of BETA-D(+)GLUCOPYRANOSE.

- Chemistry LibreTexts. (2020). Axial and Equatorial Bonds in Cyclohexane.

- Quora. (2017). Are alpha-D-glucose and this compound enantiomers?.

- ResearchGate. (2021). Lactose Synthesis.

Sources

- 1. Glucose - Wikipedia [en.wikipedia.org]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. studysmarter.co.uk [studysmarter.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Anomeric Carbon | Definition & Effect - Lesson | Study.com [study.com]

- 8. lndcollege.co.in [lndcollege.co.in]

- 9. sarchemlabs.com [sarchemlabs.com]

- 10. Anomer - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. youtube.com [youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. youtube.com [youtube.com]

- 16. journals.iucr.org [journals.iucr.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Cellulose - Wikipedia [en.wikipedia.org]

- 20. savemyexams.com [savemyexams.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. SMPDB [smpdb.ca]

- 23. Lactose synthase - Wikipedia [en.wikipedia.org]

- 24. Crystal structure of lactose synthase reveals a large conformational change in its catalytic component, the beta1,4-galactosyltransferase-I - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biosynthesis of Beta-D-Glucose in Plants

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-D-Glucose is the cornerstone of plant metabolism, serving as the primary product of photosynthesis and the fundamental building block for structural polymers, transport carbohydrates, and energy reserves. Its synthesis is a sophisticated, multi-locational process, beginning with the fixation of atmospheric carbon in the chloroplast and culminating in the formation of activated glucose donors in the cytosol. This guide provides a detailed technical examination of the core biochemical pathways responsible for the de novo synthesis of D-glucose in plant cells. We will dissect the enzymatic steps of the Calvin-Benson Cycle, trace the gluconeogenic conversion of triose phosphates to hexose phosphates, and elucidate the formation of UDP-glucose, the pivotal precursor for major carbohydrates. The narrative emphasizes the causal logic behind the compartmentalization and regulation of these pathways, offering field-proven insights into the intricate control mechanisms that govern carbon partitioning. This document is designed to be a comprehensive resource, integrating detailed protocols, quantitative data, and visual pathway diagrams to support advanced research and development.

Introduction: The Centrality of Glucose in Plant Bioenergetics and Structure

In the autotrophic world of plants, glucose is the primary currency of energy and carbon. Generated through the remarkable process of photosynthesis, it fuels cellular respiration, is stored as starch for later use, transported as sucrose to non-photosynthetic tissues, and polymerized into cellulose to form the robust cell wall.[1] The stereospecificity of these processes is absolute; plant enzymes exclusively synthesize and metabolize D-glucose, not its L-enantiomer.[2] Furthermore, the anomeric form of glucose (alpha or beta) is critical for its downstream function. While starch is a polymer of alpha-glucose, the most abundant biopolymer on Earth, cellulose, is a polymer of beta-glucose.

This guide focuses on the synthesis of the D-glucose backbone, a process that does not directly yield free glucose but rather produces phosphorylated intermediates and activated nucleotide sugars. The distinction between the alpha and beta anomers often arises during the final polymerization steps, which are catalyzed by specific enzymes. However, it is important to note that in aqueous solution, D-glucose exists in a dynamic equilibrium between its open-chain form and its cyclic alpha and beta anomers, a process known as mutarotation.[3] Therefore, the synthesis of the glucose core makes all anomeric forms readily available for enzymatic selection.

The Genesis of Carbon Skeletons: The Calvin-Benson Cycle

The journey to glucose begins in the stroma of the chloroplast, where the light-independent reactions of photosynthesis, collectively known as the Calvin-Benson Cycle, convert atmospheric CO₂ into organic molecules.[4] This process uses the ATP and NADPH generated during the light-dependent reactions. The cycle can be logically divided into three critical phases.

2.1 Phase 1: Carbon Fixation The cycle's entry point is the carboxylation of Ribulose-1,5-bisphosphate (RuBP), a five-carbon sugar. This reaction is catalyzed by the enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), arguably the most abundant protein on Earth.[5][6] The addition of CO₂ to RuBP creates a transient six-carbon intermediate that is immediately hydrolyzed into two molecules of 3-phosphoglycerate (3-PGA).[7]

2.2 Phase 2: Reduction In this phase, the 3-PGA molecules are converted into a three-carbon sugar, glyceraldehyde-3-phosphate (G3P). This two-step process is energetically expensive:

-

Phosphorylation: Each molecule of 3-PGA is phosphorylated by ATP, catalyzed by phosphoglycerate kinase, to form 1,3-bisphosphoglycerate.

-

Reduction: Subsequently, each 1,3-bisphosphoglycerate molecule is reduced by NADPH, a reaction catalyzed by glyceraldehyde-3-phosphate dehydrogenase, yielding G3P.

2.3 Phase 3: Regeneration For every six molecules of CO₂ fixed, twelve molecules of G3P are produced. Of these, ten are required to regenerate the initial six molecules of RuBP, ensuring the cycle's continuation. This complex series of reactions involves multiple enzymes shared with the pentose phosphate pathway.[4] The remaining two molecules of G3P represent the net gain of the cycle. This G3P, a triose phosphate, is the primary product exported from the chloroplast to the cytosol, serving as the direct precursor for glucose synthesis.[8]

Caption: The Calvin-Benson Cycle fixes CO₂ to produce G3P.

Cytosolic Synthesis of Hexose Phosphates via Gluconeogenesis

The G3P exported from the chloroplast enters the cytosolic gluconeogenic pathway to be converted into hexose phosphates. This pathway is functionally the reverse of several steps in glycolysis.[9] The tight regulation of these opposing pathways prevents futile cycling.

-

Formation of Fructose-1,6-bisphosphate: Two molecules of triose phosphate (G3P and its isomer dihydroxyacetone phosphate) are joined by the enzyme aldolase to form one molecule of fructose-1,6-bisphosphate (F1,6BP).

-

Dephosphorylation to Fructose-6-phosphate: The key regulatory step of cytosolic carbohydrate synthesis occurs here. The enzyme cytosolic fructose-1,6-bisphosphatase (cytFBPase) irreversibly hydrolyzes F1,6BP to fructose-6-phosphate (F6P). This enzyme is strongly inhibited by the regulatory molecule fructose-2,6-bisphosphate (F2,6BP), which acts as a signal of high glycolytic activity.[10]

-

Isomerization to Glucose-6-phosphate: Phosphoglucose isomerase reversibly converts F6P to glucose-6-phosphate (G6P).

-

Conversion to Glucose-1-phosphate: Phosphoglucomutase catalyzes the final reversible isomerization of G6P to glucose-1-phosphate (G1P).

This G1P is the direct precursor for the synthesis of activated nucleotide sugars, which are the donors for polysaccharide and sucrose synthesis.

Caption: Cytosolic conversion of G3P to the activated sugar UDP-Glucose.

The Key Activation Step: UDP-Glucose Pyrophosphorylase

Free glucose is not the direct substrate for most biosynthetic reactions. Instead, glucose must be "activated" by attachment to a nucleotide diphosphate. For the synthesis of sucrose (the main transport sugar) and cellulose, the key activated intermediate is Uridine diphosphate-glucose (UDP-Glc).[11]

The synthesis of UDP-Glc is catalyzed by UDP-glucose pyrophosphorylase (UGPase) . This enzyme catalyzes the reversible reaction between glucose-1-phosphate (G1P) and UTP to produce UDP-Glc and pyrophosphate (PPi).[12][13]

Glucose-1-Phosphate + UTP ⇌ UDP-Glucose + PPi

While the reaction is reversible, it is strongly driven in the direction of UDP-Glc synthesis in source tissues (like leaves) by the subsequent, rapid hydrolysis of pyrophosphate (PPi) to two molecules of inorganic phosphate (Pi) by inorganic pyrophosphatase.[14] This removal of a product makes the overall synthesis of UDP-Glc effectively irreversible under physiological conditions. UGPase is a crucial junction in plant metabolism, channeling carbon from photosynthesis into various essential polysaccharides and signaling molecules.[12][14]

Experimental Protocols: Quantifying Key Enzyme Activity

To investigate the capacity for glucose activation in a given plant tissue, an assay for UGPase activity is fundamental. The following protocol outlines a standard spectrophotometric method.

Protocol: Assay of UDP-Glucose Pyrophosphorylase (UGPase) Activity

This assay measures UGPase activity in the pyrophosphorolysis direction (UDP-Glc → G1P). The production of G1P is coupled to its conversion to G6P by phosphoglucomutase (PGM), which is then oxidized by glucose-6-phosphate dehydrogenase (G6P-DH), leading to the reduction of NADP⁺ to NADPH. The increase in absorbance at 340 nm due to NADPH formation is directly proportional to UGPase activity.

A. Reagents and Buffers:

-

Extraction Buffer: 100 mM HEPES-KOH (pH 7.5), 5 mM MgCl₂, 1 mM EDTA, 2 mM DTT, 10% (v/v) glycerol, 1% (w/v) PVP-40, 1 mM PMSF.

-

Assay Buffer: 80 mM HEPES-KOH (pH 7.8), 5 mM MgCl₂.

-

Substrate Mix:

-

100 mM UDP-Glucose

-

50 mM Sodium Pyrophosphate (PPi)

-

-

Coupling Enzyme Mix:

-

100 mM Glucose-1,6-bisphosphate (G1,6BP, cofactor for PGM)

-

50 mM NADP⁺

-

Phosphoglucomutase (PGM) (approx. 2 units/mL)

-

Glucose-6-phosphate dehydrogenase (G6P-DH) (approx. 1 unit/mL)

-

B. Procedure:

-

Protein Extraction:

-

Harvest fresh plant tissue (e.g., leaf discs) and immediately freeze in liquid nitrogen.

-

Grind the tissue to a fine powder using a pre-chilled mortar and pestle.

-

Add 2-3 volumes of ice-cold Extraction Buffer and continue grinding until a homogenous slurry is formed.

-

Transfer the slurry to a microcentrifuge tube and centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant, which contains the soluble protein fraction, for the assay. Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Enzyme Assay:

-

Set up a 1 mL reaction in a quartz cuvette.

-

Add 850 µL of Assay Buffer.

-

Add 50 µL of the Coupling Enzyme Mix.

-

Add 5-50 µL of the plant protein extract (the amount depends on the activity).

-

Incubate at 30°C for 5 minutes to allow for the reduction of any endogenous G1P/G6P.

-

Initiate the reaction by adding 50 µL of the Substrate Mix (UDP-Glc and PPi).

-

Immediately place the cuvette in a spectrophotometer and monitor the change in absorbance at 340 nm over 5-10 minutes.

-

-

Calculation:

-

Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min).

-

Use the Beer-Lambert law (ε for NADPH at 340 nm = 6.22 mM⁻¹cm⁻¹) to convert this rate into µmol of NADPH produced per minute.

-

Enzyme activity is typically expressed as µmol min⁻¹ mg⁻¹ protein.

-

Quantitative Data: Enzyme Kinetic Properties

The efficiency and substrate affinity of key enzymes dictate metabolic flux. Below is a summary of representative kinetic parameters for UGPase from different plant sources.

| Plant Species | Enzyme Form | Substrate | Kₘ (µM) | Reference |

| Hordeum vulgare (Barley) | Purified UGPase | UDP-Glucose | 110 - 150 | [14] |

| Hordeum vulgare (Barley) | Purified UGPase | PPi | 90 - 130 | [14] |

| Saccharum officinarum (Sugarcane) | Purified UGPase | UDP-Glucose | 120 - 160 | [14] |

| Saccharum officinarum (Sugarcane) | Purified UGPase | PPi | 100 - 140 | [14] |

| Arabidopsis thaliana | Recombinant UGPase | Glucose-1-P | ~70 | [13] |

| Arabidopsis thaliana | Recombinant UGPase | UTP | ~40 | [13] |

Note: Kₘ values can vary depending on assay conditions (pH, temperature, ionic strength).

Conclusion

The synthesis of this compound in plants is not a single reaction but a highly regulated and compartmentalized metabolic network. It begins with the fixation of inorganic carbon into three-carbon sugars within the chloroplast stroma via the Calvin Cycle. These triose phosphates are exported to the cytosol and, through a gluconeogenic sequence, are converted into hexose phosphates like glucose-1-phosphate. The pivotal activation step, catalyzed by UGPase, produces UDP-glucose, a high-energy donor essential for the synthesis of sucrose, cellulose, and other vital glycans. The direction and rate of this synthesis are tightly controlled by the allosteric regulation of key enzymes and the availability of substrates derived from photosynthesis. Understanding this core pathway is fundamental to efforts in metabolic engineering, crop improvement, and the development of novel therapeutics derived from plant carbohydrates.

References

- An Overview of UDP-Glucose Pyrophosphorylase in Plants. (2025).

- Exploring Redox Modulation of Plant UDP-Glucose Pyrophosphorylase. (n.d.). MDPI. [Link]

- UDP-Glucose Pyrophosphorylase is Rate Limiting in Vegetative and Reproductive Phases in Arabidopsis thaliana. (2006). Plant and Cell Physiology | Oxford Academic. [Link]

- UDP-Glucose Pyrophosphorylase Is a Novel Plant Cell Death Regulator. (2013).

- Regulation of starch and sucrose synthesis. (n.d.).

- UDP-Glucose: A Potential Signaling Molecule in Plants?. (2018). Frontiers. [Link]

- Biosynthesis of Starch, Sucrose and Cellulose. (2021). Biology LibreTexts. [Link]

- Regulation of sucrose and starch synthesis in wheat (Triticum aestivum L.)

- BIOSYNTHESIS OF STARCH AND SUCROSE. (2024). PreachBio. [Link]

- Regulation of sucrose to starch conversion in growing potato tubers. (2000). Oxford Academic. [Link]

- Calvin cycle. (n.d.). Wikipedia. [Link]

- Enzyme Activity in Photosynthesis. (n.d.).

- Gluconeogenesis. (n.d.). Photosynthesis. [Link]

- The Calvin Cycle. (n.d.). Concepts of Biology – 1st Canadian Edition. [Link]

- Plant Enzymes: Nature's Hidden Helpers. (n.d.). Biochemazone. [Link]

- Calvin Cycle. (2023). Biology LibreTexts. [Link]

- The difference between gluconeogenesis and calvin cycle. (n.d.). Wasabi. [Link]

- An Overview of Sucrose Synthases in Plants. (2018). Frontiers. [Link]

- The synthesis of L-glucose by plant enzyme systems. (1971). PubMed. [Link]

- Glucose. (n.d.). Wikipedia. [Link]

- D Glucose: Alpha, Beta, Synthesis, Metabolism. (2023). StudySmarter. [Link]

- unit 4 - plant physiology. (n.d.). NCERT. [Link]

- How do plants get the beta glucose in their cellulose?

- Significance of synthesis of D-glucose in plants..?. (2014). Biology Stack Exchange. [Link]

- Structure, Classification, and Functions of Carbohydrates. (n.d.). LND College, Motihari. [Link]

Sources

- 1. Glucose - Wikipedia [en.wikipedia.org]

- 2. biology.stackexchange.com [biology.stackexchange.com]

- 3. quora.com [quora.com]

- 4. Calvin cycle - Wikipedia [en.wikipedia.org]

- 5. education.seattlepi.com [education.seattlepi.com]

- 6. 5.3: The Calvin Cycle – Concepts of Biology – 1st Canadian Edition [opentextbc.ca]

- 7. bio.libretexts.org [bio.libretexts.org]

- 8. Frontiers | An Overview of Sucrose Synthases in Plants [frontiersin.org]

- 9. bu.edu [bu.edu]

- 10. Regulation of sucrose and starch synthesis in wheat (Triticum aestivum L.) leaves: role of fructose 2,6-bisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | UDP-Glucose: A Potential Signaling Molecule in Plants? [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. Exploring Redox Modulation of Plant UDP-Glucose Pyrophosphorylase [mdpi.com]

What are the thermodynamic properties of Beta-D-Glucose in aqueous solution?

Foreword for the Researcher

To the researchers, chemists, and drug development professionals who navigate the intricate world of biochemistry, the monosaccharide D-glucose is both a fundamental building block and a complex therapeutic target. While its biological roles are well-documented, a deep understanding of its behavior in its native aqueous environment is paramount for predicting molecular interactions, optimizing formulation stability, and designing effective therapeutics. This guide moves beyond simple definitions to provide a rigorous examination of the thermodynamic properties of the most prevalent anomer, β-D-glucose, in aqueous solution. Herein, we synthesize experimental data with foundational thermodynamic principles to offer not just a compilation of values, but a causal understanding of how these properties are determined and interconnected. This document is structured to serve as a practical reference and a methodological guide, ensuring that the data presented is both authoritative and contextually grounded in the experimental realities of the modern laboratory.

The Anomeric Equilibrium: Mutarotation in Aqueous Solution

Upon dissolution in water, solid crystalline D-glucose undergoes a spontaneous change in optical rotation until a stable value is reached. This phenomenon, known as mutarotation, reflects the isomerization of the cyclic hemiacetal forms.[1] In an aqueous environment, D-glucose exists as an equilibrium mixture of two primary pyranose anomers: α-D-glucose and β-D-glucose, with a negligible amount (<0.3%) of the open-chain aldehyde and furanose forms.[2]

The equilibrium state heavily favors the β-anomer due to its more stable conformation, where all non-hydrogen substituents, including the anomeric hydroxyl group, are in equatorial positions, thus minimizing steric strain. At room temperature, the solution converges to a stable ratio of approximately 36% α-D-glucopyranose and 64% β-D-glucopyranose.[1] This equilibrium is central to any thermodynamic consideration of glucose in solution.

Caption: Mutarotation equilibrium of D-glucose in water.

Core Thermodynamic Formation Properties in Aqueous Solution

Standard state thermodynamic properties for individual aqueous anomers are not typically measured directly. Instead, they are derived through a thermochemical cycle that begins with the well-characterized solid α-anomer. This approach, grounded in Hess's Law, provides a self-validating pathway to determine the properties of the aqueous β-anomer.

A Thermochemical Pathway to Aqueous β-D-Glucose

The determination of the standard enthalpy of formation for aqueous β-D-glucose (ΔHf°(aq, β)) is a prime example of this methodology.

-

Start with the Known Solid: The standard enthalpy of formation for solid, crystalline α-D-glucose (ΔHf°(s, α)) is taken as the reference value, determined by combustion calorimetry to be -1273.3 kJ/mol .[2][3]

-

Enthalpy of Solution (α-anomer): The energy change to dissolve the solid α-anomer into water is measured calorimetrically.

-

α-D-glucose(s) → α-D-glucose(aq), ΔH°sol(α) = +10.72 kJ/mol [1]

-

-

Calculate ΔHf° of Aqueous α-Anomer:

-

ΔHf°(aq, α) = ΔHf°(s, α) + ΔH°sol(α) = -1273.3 + 10.72 = -1262.58 kJ/mol

-

-

Enthalpy of Mutarotation: The enthalpy change for the conversion of the aqueous α-anomer to the β-anomer at equilibrium is measured in a microcalorimeter.

-

α-D-glucose(aq) → β-D-glucose(aq), ΔH°mut = -1.16 kJ/mol [1]

-

-

Calculate ΔHf° of Aqueous β-Anomer:

-

ΔHf°(aq, β) = ΔHf°(aq, α) + ΔH°mut = -1262.58 + (-1.16) = -1263.74 kJ/mol

-

Gibbs Free Energy and Entropy of Mutarotation

The standard Gibbs free energy of mutarotation (ΔG°mut) can be calculated from the equilibrium constant (Keq).

-

Keq = [β-D-glucose] / [α-D-glucose] = 64 / 36 ≈ 1.78

-

ΔG°mut = -RT ln(Keq) = -(8.314 J/mol·K)(298.15 K) ln(1.78)

-

ΔG°mut ≈ -1.43 kJ/mol

With ΔH°mut and ΔG°mut known, the standard entropy of mutarotation (ΔS°mut) is found:

-

ΔS°mut = (ΔH°mut - ΔG°mut) / T = (-1160 J/mol - (-1430 J/mol)) / 298.15 K

-

ΔS°mut ≈ +0.91 J/mol·K

The small positive entropy change suggests a minor increase in disorder as the more conformationally stable β-anomer is formed.

Summary of Key Thermodynamic Data

The following table summarizes the key thermodynamic properties for the anomers of D-glucose at standard conditions (298.15 K, 1 M).

| Property | Symbol | α-D-Glucose (aq) | β-D-Glucose (aq) | Unit | Reference(s) |

| Standard Enthalpy of Formation | ΔHf° | -1262.58 | -1263.74 | kJ/mol | [1][2][3] |

| Standard Molar Entropy (Crystalline) | S°(s) | 209.2 | - | J/mol·K | [4] |

| Mutarotation (α → β) | |||||

| Enthalpy Change | ΔH°mut | -1.16 | - | kJ/mol | [1] |

| Gibbs Free Energy Change | ΔG°mut | -1.43 | - | kJ/mol | (Calculated) |

| Entropy Change | ΔS°mut | +0.91 | - | J/mol·K | (Calculated) |

Volumetric and Heat Capacity Properties in Solution

The interaction of β-D-glucose with its aqueous solvent is critical to its behavior and can be probed by examining its volumetric properties and heat capacity.

Apparent and Partial Molar Volume

The apparent molar volume (ΦV) is a measure of the volume a mole of solute occupies in solution. It reflects the intrinsic volume of the solute plus the changes in solvent volume due to solute-solvent interactions (e.g., electrostriction, hydrogen bonding). It is experimentally determined from high-precision density measurements.

The limiting apparent molar volume (ΦV°), found by extrapolating to infinite dilution, is a key indicator of solute-solvent interactions. For glucose in water, ΦV° is positive and large, indicating strong solute-solvent interactions, primarily through hydrogen bonding. Studies have shown that the apparent molar volume of glucose increases with increasing concentration and temperature, which can be attributed to changes in the hydration shell and the structure of water itself.

Heat Capacity

The heat capacity (Cp) of an aqueous glucose solution provides insight into the energy required to raise its temperature, which is directly related to the hydrogen-bonding network. The partial molar heat capacity of glucose in water is positive, and the specific heat of the solution decreases as glucose concentration increases. This is because the highly structured hydration shell around the glucose molecule requires significant energy to disrupt as the temperature rises. Calorimetric studies show that the heat capacity of aqueous glucose solutions increases with temperature.[5][6]

Hydration and Solubility: A Molecular Perspective

β-D-glucose is highly soluble in water, a property fundamentally linked to its molecular structure. Computational studies using ab initio molecular dynamics have provided profound insights into its hydration shell.

-

Extensive Hydrogen Bonding: β-D-glucose forms the highest number of hydrophilic hydrogen bonds with surrounding water molecules compared to its other anomers.

-

Strongest Interactions: The average sugar-water H-bond length is shortest for β-D-glucose, indicating the strongest bonds.

-

Favorable Conformation: The equatorial arrangement of all hydroxyl groups in β-D-glucose allows for an optimal geometric fit into the existing hydrogen-bonding network of water, enhancing its solubility.

These molecular-level interactions are the direct cause of the macroscopic thermodynamic properties observed, linking the structure of a single molecule to the bulk behavior of the solution.

Experimental Protocols for Thermodynamic Characterization

The trustworthiness of thermodynamic data hinges on robust experimental methodology. The following sections outline the principles and workflows for key analytical techniques.

Microcalorimetry for Enthalpy of Solution and Mutarotation

Principle: Microcalorimetry directly measures the heat evolved or absorbed during a chemical process. For glucose, it can determine both the enthalpy of solution (dissolving solid anomer) and the enthalpy of mutarotation (the slow isomerization in solution).

Workflow: Determining Enthalpy of Mutarotation

-

Instrument Preparation: Equilibrate a sensitive microcalorimeter (e.g., an isothermal titration calorimeter or a Tian-Calvet type) to the desired temperature (e.g., 298.15 K).

-

Sample Preparation: Prepare a known concentration of a pure anomer (e.g., α-D-glucose) in a suitable buffer or deionized water immediately before the experiment to minimize prior mutarotation. The solvent is placed in the calorimetric cell.

-

Injection: Inject a precise, known amount of the freshly prepared α-D-glucose solution into the reaction cell.

-

Data Acquisition: Record the heat flow over time. An initial sharp peak will correspond to the heat of dilution/injection. This is followed by a slow, broad curve representing the heat evolved or absorbed as the α-anomer converts to the equilibrium mixture.

-

Baseline Correction & Integration: After the reaction reaches equilibrium (when the heat flow returns to the baseline), the data is processed. The initial dilution peak is subtracted, and the area under the slow mutarotation curve is integrated.

-

Calculation: The integrated heat, divided by the number of moles of glucose that isomerized, yields the molar enthalpy of mutarotation (ΔH°mut).

Sources

- 1. mytutor.co.uk [mytutor.co.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. α-D-Glucose [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. The thermodynamic properties of aqueous solutions of glucose - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 6. «alpha»-D-Glucose (CAS 492-62-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

What is the mechanism of Beta-D-Glucose mutarotation?

An In-Depth Technical Guide to the Mechanism of Beta-D-Glucose Mutarotation

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Mutarotation is a fundamental phenomenon in carbohydrate chemistry, describing the change in optical rotation over time when a pure anomer of a sugar is dissolved in a solvent. This guide provides a detailed examination of the mechanism of this compound mutarotation. It elucidates the core principles of ring-chain tautomerism, the pivotal role of the acyclic aldehyde intermediate, and the kinetics of the acid-base catalyzed reaction. Methodologies for empirical observation, specifically polarimetry, are detailed to provide a comprehensive understanding of this dynamic equilibrium.

Introduction: The Phenomenon of Mutarotation

When a pure crystalline form of a monosaccharide, such as α-D-glucose or β-D-glucose, is dissolved in an aqueous solution, the specific optical rotation of the solution changes over time until it reaches a constant value.[1][2][3][4] This phenomenon, known as mutarotation, reflects a dynamic equilibrium being established between two cyclic diastereomers, called anomers.[5][6] For glucose, these are the α- and β-pyranose forms, which differ only in the configuration at the anomeric carbon (C-1), the hemiacetal carbon.[5][7]

The process is not a direct conversion but proceeds through a transient, open-chain aldehyde intermediate.[1][4][8][9] Although the open-chain form exists in a very low concentration at equilibrium (approximately 0.02% to 0.25%), it is the essential conduit for the interconversion between the α and β anomers.[2][9] Understanding this mechanism is critical for applications ranging from fundamental biochemistry to the formulation and stability of carbohydrate-based pharmaceuticals.

The Core Mechanism: Ring-Chain Tautomerism

The underlying chemical process driving mutarotation is ring-chain tautomerism, an equilibrium between the cyclic hemiacetal forms and the open-chain hydroxy-aldehyde structure.[1][10] Starting with β-D-glucose dissolved in water, the mechanism unfolds as follows:

-

Ring Opening: The process initiates with the opening of the pyranose ring. This involves the cleavage of the C1-O5 bond of the hemiacetal.[11] The result is the formation of the linear, open-chain form of glucose, which possesses a free aldehyde group at C-1.[1][8][9]

-

Acyclic Intermediate: This open-chain aldehyde is the pivotal intermediate. Its flexibility allows for free rotation around the C1-C2 single bond.[8] This conformational freedom is what permits the re-cyclization into either anomer.

-

Ring Closure (Recyclization): The ring closes via an intramolecular nucleophilic attack by the hydroxyl group on C-5 onto the electrophilic aldehyde carbon (C-1).[4] Due to the planar nature of the aldehyde group, this attack can occur from two different faces:

-

Attack from one face results in the formation of α-D-glucose , where the C-1 hydroxyl group is in an axial position (pointing down in the standard Haworth projection).

-

Attack from the opposite face regenerates β-D-glucose , where the C-1 hydroxyl group is in a more stable equatorial position (pointing up).[5]

-

This continuous ring opening and closing leads to a dynamic equilibrium between the anomers.[7]

Caption: Equilibrium between α and β anomers via the open-chain intermediate.

Catalysis: The Role of Acids and Bases

The rate of mutarotation is significantly influenced by pH, as the reaction is catalyzed by both acids and bases.[1][5][8][12] In pure water, the solvent itself acts as a weak acid and base (amphoteric catalysis) to facilitate the necessary proton transfers.[12][13]

-

Acid Catalysis: Involves the protonation of the hemiacetal's ring oxygen (O-5).[11][14] This step makes the C-1 carbon more electrophilic and weakens the C1-O5 bond, thereby facilitating ring opening. A proton is transferred from the acid catalyst to the sugar molecule.[15]

-

Base Catalysis: A base catalyst abstracts a proton from the anomeric hydroxyl group (C1-OH).[15] This promotes the cleavage of the C1-O5 bond, again leading to the formation of the open-chain aldehyde.

-

Solvent-Mediated Catalysis: Advanced simulations reveal a concerted, solvent-assisted pathway where water molecules play a direct role.[14][16] They form a hydrogen-bonded network that stabilizes the transition state by facilitating the proton transfers required for ring opening and closing.[14] Some models propose a cyclic transition state involving multiple water molecules.[11][12]

Caption: Simplified pathways for acid and base catalysis of mutarotation.

Thermodynamic and Kinetic Landscape

Equilibrium State

In an aqueous solution at equilibrium, the two anomers of D-glucose are not present in equal amounts. The mixture consists of approximately 36% α-D-glucopyranose and 64% β-D-glucopyranose .[1][2][4][5] The predominance of the β anomer is due to its greater thermodynamic stability. In the chair conformation of β-D-glucose, the hydroxyl group at the anomeric carbon (C-1) is in the equatorial position. This orientation minimizes steric hindrance compared to the α anomer, where the C-1 hydroxyl group is in the more sterically crowded axial position.[5]

Reaction Kinetics

The interconversion of anomers follows pseudo-first-order kinetics.[17] The rate of this process can be quantified by monitoring the change in the solution's optical rotation over time using a polarimeter.[17][18][19]

| Form of D-Glucose | Initial Specific Rotation [α]D |

| Pure α-D-glucopyranose | +112.2° |

| Pure β-D-glucopyranose | +18.7° |

| Equilibrium Mixture | +52.7° |

Data sourced from multiple references.[1][4][8]

The rate of mutarotation is influenced by several factors:

-

Temperature: An increase in temperature accelerates the rate of interconversion.[1][5]

-

pH: The reaction rate is at its minimum in neutral solutions (around pH 7) and increases significantly under both acidic and basic conditions.[1][5]

-

Solvent: Polar protic solvents, such as water, are effective at facilitating mutarotation due to their ability to solvate ions and participate in proton transfer.[5]

Experimental Protocol: Monitoring Mutarotation by Polarimetry

This protocol outlines a standard method for empirically measuring the kinetics of glucose mutarotation.

Objective: To determine the observed rate constant (k_obs) for the mutarotation of α-D-glucose in an aqueous solution.

Apparatus & Reagents:

-

Digital Polarimeter[20]

-

Polarimeter cell (e.g., 1 dm path length)

-

Volumetric flask (e.g., 25 mL)

-

Analytical balance

-

Stopwatch

-

Pure α-D-glucopyranose

-

Deionized water

Procedure:

-

Instrument Calibration: Turn on the polarimeter and allow it to warm up. Calibrate the instrument by taking a zero reading with a blank sample of deionized water in the polarimeter cell.[17]

-

Solution Preparation: Accurately weigh a precise mass of α-D-glucopyranose. Rapidly dissolve the sugar in a precise volume of deionized water in a volumetric flask to achieve the desired concentration (e.g., 10 g/100 mL).[17] Speed is crucial to capture the initial rotation.

-

Initial Measurement: Immediately transfer the freshly prepared solution into the polarimeter cell, place it in the instrument, and start the stopwatch.[17] Record the optical rotation (α₀) at time t=0.

-

Time-Course Measurement: Record the optical rotation (αt) at regular, predetermined intervals (e.g., every 2 minutes for the first 20 minutes, then every 10 minutes thereafter).

-

Equilibrium Measurement: Continue taking readings until the optical rotation value becomes stable and no longer changes significantly over three consecutive readings. This final, constant value is the equilibrium rotation (α∞). This process may take several hours.[21]

Data Analysis: The mutarotation of glucose follows a first-order rate law. The observed rate constant (k_obs) can be determined graphically.

-

The integrated rate law is expressed as: ln(αt - α∞) = -k_obs * t + ln(α₀ - α∞) .

-

Calculate the value of (αt - α∞) for each time point.

-

Plot ln(αt - α∞) on the y-axis against time (t) on the x-axis.

-

The plot should yield a straight line. The slope of this line is equal to -k_obs . The rate constant is therefore the negative of the slope.

Sources

- 1. Mutarotation: Definition, Mechanism & Examples in Glucose [vedantu.com]

- 2. conductscience.com [conductscience.com]

- 3. studysmarter.co.uk [studysmarter.co.uk]

- 4. raj3d.wordpress.com [raj3d.wordpress.com]

- 5. biochemden.com [biochemden.com]

- 6. quora.com [quora.com]

- 7. Explain the structure and mutarotation of glucose ? | Sathee Forum [forum.prutor.ai]

- 8. Mutarotation - Chemistry Steps [chemistrysteps.com]

- 9. Glucose - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. pubs.aip.org [pubs.aip.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pubs.aip.org [pubs.aip.org]

- 17. Glucose Mutarotation Kinetics [regressioninbiologicalchemistry.weebly.com]

- 18. Mutarotation - Wikipedia [en.wikipedia.org]

- 19. youtube.com [youtube.com]

- 20. Equilibrium of Sugar Mutarotation - Lab Experiments | PASCO [pasco.com]

- 21. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

An In-Depth Technical Guide to the Conformational Stability of Beta-D-Glucose

This guide provides a comprehensive analysis of the chair conformation of Beta-D-Glucose and its profound impact on molecular stability. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles of stereochemistry and conformational analysis that dictate the behavior and function of this vital monosaccharide.

Introduction: The Significance of Glucose Conformation

Glucose, a cornerstone of energy metabolism in nearly all living organisms, exists predominantly in a cyclic hemiacetal form rather than its open-chain aldehyde structure.[1][2] This cyclization results in the formation of a six-membered pyranose ring, which, analogous to cyclohexane, is not planar and adopts various three-dimensional conformations to minimize internal strain.[3][4][5] The most stable of these is the chair conformation. Understanding the nuances of this conformation is paramount, as the spatial arrangement of substituent groups dictates the molecule's reactivity, its interactions with enzymes, and its role in the architecture of complex polysaccharides.[3][6] For drug development professionals, a deep appreciation of glucose conformation is critical for the rational design of carbohydrate-based therapeutics and diagnostics.

The Chair Conformation: A Bastion of Stability

The pyranose ring of glucose can, in theory, adopt several conformations, including the chair, boat, and twist-boat forms.[3] However, the chair conformation is overwhelmingly favored due to its ability to minimize two key types of strain:

-

Torsional Strain: This arises from the eclipsing of bonds on adjacent atoms. The staggered arrangement of all bonds in the chair conformation significantly reduces this strain.

-

Steric Strain: This results from non-bonded atoms being forced into close proximity. The chair conformation allows for the optimal spacing of substituent groups.[3]

In the context of D-glucose, two primary chair conformations are possible: ¹C₄ and ⁴C₁. For this compound, the ⁴C₁ conformation is the most stable.[7]

The Decisive Role of Equatorial Substituents

The exceptional stability of the ⁴C₁ chair conformation of this compound is a direct consequence of the spatial orientation of its hydroxyl (-OH) and hydroxymethyl (-CH₂OH) groups. In this specific conformation, all of these bulky substituents occupy equatorial positions, while the smaller hydrogen atoms occupy the axial positions.[1][5][8]

This arrangement is energetically favorable because it minimizes steric hindrance, particularly a destabilizing effect known as 1,3-diaxial interactions .[9][10] These are repulsive forces that occur between axial substituents on a cyclohexane-like ring that are separated by two carbon atoms (i.e., in a 1,3 relationship).[9][11] When a bulky group is in an axial position, it experiences steric clash with the other axial substituents on the same side of the ring.[9][12] By placing all large groups in the more spacious equatorial positions, this compound effectively avoids these destabilizing interactions.[1][13]

The alternative chair conformation, ¹C₄, would place all the bulky substituents in axial positions, leading to significant 1,3-diaxial interactions and a much higher energy state. Consequently, this conformation is not significantly populated at equilibrium.

Visualizing the Stability of this compound

To illustrate the structural basis of this compound's stability, the following diagram depicts its ⁴C₁ chair conformation.

Caption: ⁴C₁ chair conformation of β-D-Glucose with all bulky substituents in equatorial positions.

The Anomeric Effect: A Stereoelectronic Consideration

While the minimization of steric hindrance is the dominant factor in the stability of this compound, another subtle but important stereoelectronic factor is at play: the anomeric effect .[14] This effect describes the tendency for a heteroatomic substituent at the anomeric carbon (C1) of a pyranose ring to favor an axial orientation, which is counterintuitive from a purely steric perspective.[14]

The anomeric effect arises from a stabilizing interaction between a lone pair of electrons on the ring heteroatom (oxygen in the case of glucose) and the antibonding (σ*) orbital of the C1-substituent bond.[14] This interaction is maximized when the lone pair and the C1-substituent bond are anti-periplanar (oriented at 180° to each other), a condition that is met when the substituent is in the axial position.

In the case of glucose, the alpha anomer has its C1 hydroxyl group in the axial position, while the beta anomer's C1 hydroxyl is equatorial.[1] Therefore, the anomeric effect provides a degree of stabilization to the alpha anomer that is not present in the beta anomer. However, for glucose in an aqueous solution, the destabilizing steric effect of the axial hydroxyl group in the alpha anomer outweighs the stabilizing anomeric effect.[1][15] This leads to an equilibrium mixture in which the this compound anomer predominates, typically in a ratio of approximately 64% beta to 36% alpha.[13][16]

Energetic Contributions to Stability

The overall stability of a given conformation is the sum of various energetic contributions. The following table summarizes the key factors for the chair conformation of this compound.

| Interaction Type | Contribution to Stability of β-D-Glucose (⁴C₁ Chair) | Rationale |

| Torsional Strain | Favorable | All C-C bonds are in a staggered conformation, minimizing eclipsing interactions. |

| Angle Strain | Favorable | The tetrahedral bond angles of the sp³ hybridized carbons are largely maintained, close to the ideal 109.5°. |

| 1,3-Diaxial Interactions | Highly Favorable | All bulky substituents (-OH, -CH₂OH) are in equatorial positions, avoiding steric repulsion with other axial groups.[1][8][17] |

| Anomeric Effect | Unfavorable (relative to α-anomer) | The equatorial C1-OH bond in the β-anomer does not benefit from the stabilizing hyperconjugation with the ring oxygen's lone pair.[14] |

Experimental Validation: The Power of NMR Spectroscopy

The detailed conformational analysis of carbohydrates like this compound relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy.[18][19][20] This non-destructive technique provides a wealth of information about the three-dimensional structure of molecules in solution.

Key NMR Parameters for Conformational Analysis:

-

Chemical Shifts: The precise resonance frequency of a nucleus is highly sensitive to its local electronic environment. The chemical shifts of ring protons in carbohydrates typically fall within the 3-6 ppm range, with anomeric protons appearing further downfield (4.5-5.5 ppm).[18]

-

Coupling Constants (J-values): The interaction between the magnetic moments of neighboring nuclei leads to the splitting of NMR signals. The magnitude of this splitting, known as the coupling constant, is dependent on the dihedral angle between the coupled nuclei, a relationship described by the Karplus equation .[21][22] Large J-values (typically 8-10 Hz) are observed for protons with a trans-diaxial (180°) relationship, while smaller J-values (1-4 Hz) are indicative of gauche (60°) or equatorial-axial relationships. The observed coupling constants for this compound are consistent with a chair conformation where most vicinal protons are in a trans-diaxial or gauche relationship.

-

Nuclear Overhauser Effect (NOE): This technique measures the transfer of nuclear spin polarization from one nucleus to another through space. The strength of the NOE is inversely proportional to the sixth power of the distance between the nuclei. NOE data can therefore be used to determine the proximity of different protons within the molecule, providing definitive evidence for axial and equatorial positions.[19]

A Generalized Protocol for NMR-Based Conformational Analysis of a Monosaccharide:

-

Sample Preparation: Dissolve a high-purity sample of the monosaccharide (e.g., this compound) in a suitable deuterated solvent (e.g., D₂O) to the desired concentration for NMR analysis.

-

1D ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. This will provide initial information on chemical shifts and coupling constants.

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, allowing for the tracing of the spin system around the pyranose ring.

-

TOCSY (Total Correlation Spectroscopy): This experiment extends the correlations observed in COSY to the entire spin system of a given monosaccharide residue.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, aiding in the assignment of both ¹H and ¹³C signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is useful for confirming assignments and identifying linkages in more complex carbohydrates.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are crucial for determining through-space proximities. Strong cross-peaks between protons indicate they are close in space, which is invaluable for distinguishing between axial and equatorial substituents.

-

-

Data Analysis:

-

Signal Assignment: Use the suite of 1D and 2D NMR data to assign all proton and carbon signals to their respective positions in the molecule.

-

Coupling Constant Measurement: Extract vicinal proton-proton coupling constants (³JHH) from the high-resolution 1D ¹H spectrum or 2D J-resolved spectra.

-

Karplus Equation Application: Apply the Karplus equation to the measured ³JHH values to estimate the dihedral angles between vicinal protons.[21][23]

-

NOE Interpretation: Analyze the NOESY/ROESY spectrum to identify key spatial relationships. For example, in a ⁴C₁ chair, strong NOEs are expected between the axial protons at C1, C3, and C5.

-

-

Conformational Modeling: Integrate the experimental NMR data (dihedral angles from J-couplings and distance restraints from NOEs) with molecular modeling and theoretical calculations to generate a final ensemble of geometries that represent the molecule's conformation in solution.[24]

Conclusion: A Model of Stability